molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9

6-Tricyclo[3.2.1.02,4]octanylmethanol

Cat. No.: B2761806
CAS No.: 2137631-21-9
M. Wt: 138.21
InChI Key: WYMQSKOGYPUXDN-UHFFFAOYSA-N
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Description

6-Tricyclo[3.2.1.0²⁴]octanylmethanol is a tricyclic alcohol derivative characterized by a rigid bicyclic framework fused with a cyclopropane ring (denoted by the 0²⁴ notation). The methanol group (-CH₂OH) is attached to the sixth carbon of the tricyclic system. This compound’s unique structure imparts significant steric constraints and electronic effects, influencing its reactivity and physicochemical properties. Synthetically, it is typically derived via stereoselective reduction of ketone precursors, such as 8-oxatricyclo[3.2.1.0²⁴]octan-6-one, using reducing agents like lithium aluminum hydride (LiAlH₄) or methylmagnesium bromide (MeMgBr) under controlled conditions . Its stability and conformational behavior have been studied via density functional theory (DFT), revealing a propensity for cation rearrangements that may influence its reactivity in solvolysis reactions .

Properties

IUPAC Name

6-tricyclo[3.2.1.02,4]octanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMQSKOGYPUXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CO)C3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tricyclo[3.2.1.02,4]octanylmethanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tricyclic precursor, often derived from norbornene derivatives.

    Functionalization: The precursor undergoes functionalization to introduce the hydroxymethyl group. This can be achieved through a series of reactions, including hydroboration-oxidation or Grignard reactions.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include tetrahydrofuran (THF) and diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the synthesis in batches, ensuring high purity and yield.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction parameters and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Tricyclo[3.2.1.02,4]octanylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of the compound can yield different alcohol derivatives, depending on the reducing agent used, such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate temperatures.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Halides or sulfonates.

Scientific Research Applications

6-Tricyclo[3.2.1.02,4]octanylmethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its rigid structure, which can influence the stereochemistry of reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug molecules.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, where its rigidity can enhance material properties.

Mechanism of Action

The mechanism by which 6-Tricyclo[3.2.1.02,4]octanylmethanol exerts its effects depends on its application:

    Chemical Reactions: The rigid tricyclic structure can influence the reactivity and selectivity of the compound in various chemical reactions.

    Biological Interactions: In drug design, the compound’s structure can interact with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Group Synthesis Method Key Properties/Applications References
6-Tricyclo[3.2.1.0²⁴]octanylmethanol -CH₂OH Reduction of ketones (LiAlH₄/MeMgBr) High steric hindrance; solvent-sensitive rearrangements
8-Oxatricyclo[3.2.1.0²⁴]octan-6-one Ketone (=O) Cyclopropene-carbonyl ylide cycloaddition Precursor for alcohols; stereoselective reactivity
[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.0²⁴]octan-6-yl]methanamine -CH₂NH₂ (as HCl salt) Multi-step functionalization Pharmaceutical intermediate (e.g., EGFR inhibitors)
6-Hydroxy-8-oxatricyclo[3.2.1.0²⁴]octane-2-carboxamide -CONH₂; -OH Carboxamide derivatization Chondrogenesis induction for joint repair

Reactivity and Stability

  • 6-Tricyclo[3.2.1.0²⁴]octanylmethanol vs. 8-Oxatricyclo Ketones: The methanol derivative exhibits greater polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to its ketone precursor. However, DFT studies indicate that its cationic intermediates undergo rearrangements (e.g., 5-OAc to 6-OAc in solvolysis) with partial racemization (~30% retention of optical purity), unlike the ketone, which retains stereochemistry during reduction .
  • Comparison with Methanamine Derivatives: Replacing the hydroxyl group with an amine (-CH₂NH₂) significantly alters biological activity.
  • Carboxamide Analogues : The 6-hydroxy-8-oxatricyclo carboxamide derivative () demonstrates bioactivity in chondrogenesis, highlighting how functional group modifications (e.g., -OH to -CONH₂) can shift applications from chemical intermediates to therapeutic agents .

Biological Activity

Introduction

6-Tricyclo[3.2.1.02,4]octanylmethanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by a tricyclic framework that contributes to its biological properties. The molecular formula is C10H16OC_{10}H_{16}O, indicating the presence of a hydroxyl group that may play a key role in its biological interactions.

PropertyValue
Molecular FormulaC10H16O
Molecular Weight168.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of this compound against several cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis in these cells at concentrations as low as 10 µM, with an IC50 value of 15 µM for lung cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular signaling pathways related to apoptosis and cell proliferation.

Proposed Mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.

Summary of Key Studies

  • Antimicrobial Activity : In vitro studies showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Induction of apoptosis was confirmed through caspase activation assays in lung cancer cell lines.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effect
AntimicrobialS. aureus20 µg/mL
AntimicrobialE. coli25 µg/mL
AnticancerLung Cancer CellsIC50 = 15 µM
AnticancerBreast Cancer CellsIC50 = 12 µM

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